Fingolimod phosphate

Übersicht

Beschreibung

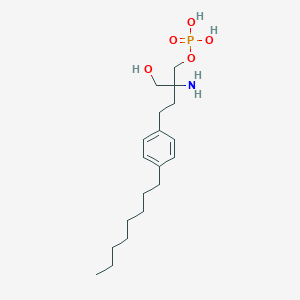

Fingolimod, sold under the brand name Gilenya, is an immunomodulating medication used for the treatment of multiple sclerosis . It is a sphingosine-1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .

Synthesis Analysis

Fingolimod (2-amino-2 [2- (4-octylphenyl) ethyl]-1, 3-propanediol) was first synthesized in 1995 by Adachi et al. from Isaria sinclairii metabolite named myriocin (ISP-1), a fungus used in Chinese traditional herbal medicine .

Molecular Structure Analysis

Fingolimod is metabolized via three main pathways. The first is rapid and reversible phosphorylation by sphingosine kinases (SPHKs) to fingolimod-phosphate (fingolimod-P). Lipid phosphate phosphohydrolases (LPP1a and LPP3) dephosphorylate fingolimod-P to fingolimod .

Chemical Reactions Analysis

Detailed analytical investigations demonstrated that the exogenously administrated drug is converted to the biologically active non-natural phosphometabolite (S)-fingolimod 1-phosphate, analogous to the sphingosine kinase-catalyzed phosphorylation of its natural counterpart sphingosine to the endogenous sphingosine-1-phosphate .

Physical And Chemical Properties Analysis

Fingolimod has a chemical formula of C19H33NO2 and a molecular weight of 307.47 .

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Sclerosis

Fingolimod phosphate is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It is approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .

Bioavailability Analysis

The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate . This could possibly relate these differences to inter-individual variability in clinical responses .

Neuroprotection and Antioxidant Actions

Fingolimod phosphate is a drug with neuroprotective and antioxidant actions . It has been used in the treatment of multiple sclerosis and has potential applications in other conditions that require neuroprotection .

Inhibitory Effects on Sphingolipid Pathway Enzymes

Fingolimod inhibits sphingolipid pathway enzymes . This property could be exploited in the treatment of diseases where these enzymes play a crucial role .

Modulation of Molecular Pathways

Fingolimod modulates a range of molecular pathways deeply rooted in disease initiation or progression . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .

Reduction of Brain Volume Loss

In placebo-controlled trials, fingolimod reduced the relapse rate by approximately 50%, MRI activity by over 70%, and brain volume loss by 34% . This suggests its potential application in conditions characterized by brain volume loss .

Wirkmechanismus

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system and the central nervous system .

Mode of Action

Fingolimod phosphate acts by binding to the S1PRs, leading to their down-regulation or desensitization . This action prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of potentially autoaggressive lymphocytes into the central nervous system (CNS) .

Biochemical Pathways

Fingolimod phosphate affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and macrophages M1/M2 shift .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and fingolimod phosphate have a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of Fingolimod phosphate results in a profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also enhances brain-derived neurotrophic factor (BDNF) expression , which may contribute to its neuroprotective effects.

Action Environment

The action of Fingolimod phosphate can be influenced by various environmental factors. For instance, its bioavailability was found to be unaffected by multiple daily doses up to 24 months .

Safety and Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and, in 2009, a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

Zukünftige Richtungen

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It has been shown to be an effective treatment in phase 2 and phase 3 studies . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

Eigenschaften

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fingolimod phosphate | |

CAS RN |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

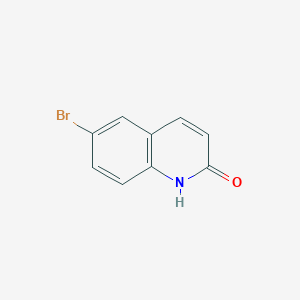

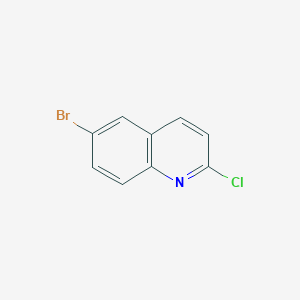

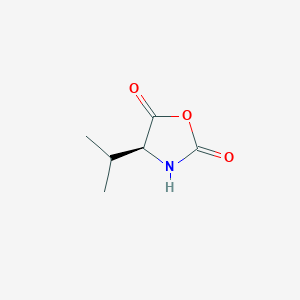

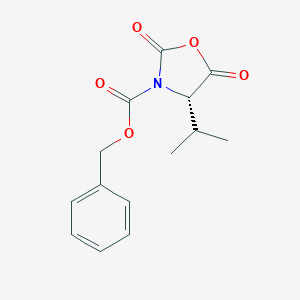

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

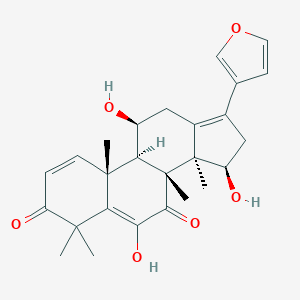

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)